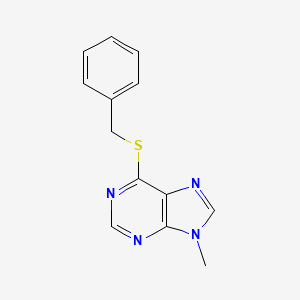
9H-Purine, 6-(benzylthio)-9-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Benzylthio)-9-methyl-9H-purine is a heterocyclic compound that belongs to the purine family. Purines are essential components of nucleic acids, which are the building blocks of DNA and RNA. This compound features a benzylthio group attached to the sixth position and a methyl group attached to the ninth position of the purine ring. The unique structure of 6-(Benzylthio)-9-methyl-9H-purine makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzylthio)-9-methyl-9H-purine typically involves the following steps:
Starting Material: The synthesis begins with a purine derivative, such as 6-chloropurine.
Substitution Reaction: The chlorine atom at the sixth position is substituted with a benzylthio group. This is achieved by reacting 6-chloropurine with benzylthiol in the presence of a base like sodium hydride or potassium carbonate.
Methylation: The final step involves the methylation of the purine ring at the ninth position. This can be done using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of 6-(Benzylthio)-9-methyl-9H-purine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Benzylthio)-9-methyl-9H-purine undergoes various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzylthio group, yielding a simpler purine derivative.
Substitution: The benzylthio group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like alkyl halides are used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Purine derivatives without the benzylthio group.
Substitution: Various substituted purine derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
6-(Benzylthio)-9-methyl-9H-purine has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex purine derivatives and heterocyclic compounds.
Biology: The compound is used in studies related to nucleic acid analogs and their interactions with enzymes and proteins.
Industry: The compound is used in the development of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 6-(Benzylthio)-9-methyl-9H-purine involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases.
Pathways Involved: It may inhibit the replication of viral DNA or RNA by incorporating into the nucleic acid chain and causing chain termination. Additionally, it can interfere with the synthesis of nucleotides, leading to the inhibition of cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Benzylthio-9H-purine: Lacks the methyl group at the ninth position.
9-Methyl-9H-purine: Lacks the benzylthio group at the sixth position.
6-(Methylthio)-9-methyl-9H-purine: Has a methylthio group instead of a benzylthio group at the sixth position.
Uniqueness
6-(Benzylthio)-9-methyl-9H-purine is unique due to the presence of both the benzylthio and methyl groups, which confer distinct chemical and biological properties. The benzylthio group enhances its lipophilicity, potentially improving its ability to cross cell membranes, while the methyl group at the ninth position may influence its interaction with molecular targets.
Eigenschaften
CAS-Nummer |
91803-89-3 |
|---|---|
Molekularformel |
C13H12N4S |
Molekulargewicht |
256.33 g/mol |
IUPAC-Name |
6-benzylsulfanyl-9-methylpurine |
InChI |
InChI=1S/C13H12N4S/c1-17-9-16-11-12(17)14-8-15-13(11)18-7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3 |
InChI-Schlüssel |
LMKRSLXIKOQLMK-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NC2=C1N=CN=C2SCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


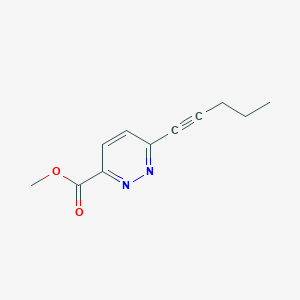
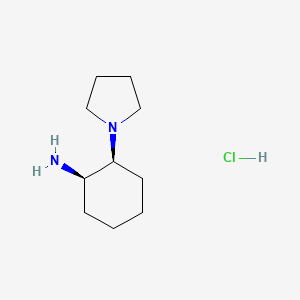
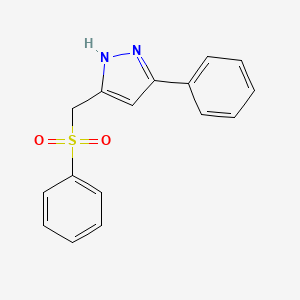

![7-Methyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidine](/img/structure/B12925402.png)
![(2R,3S)-3-Phenylbicyclo[2.2.1]heptan-2-amine](/img/structure/B12925409.png)
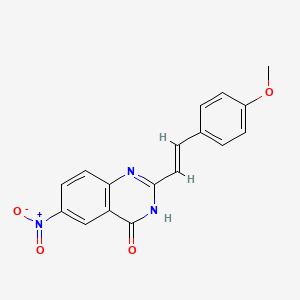
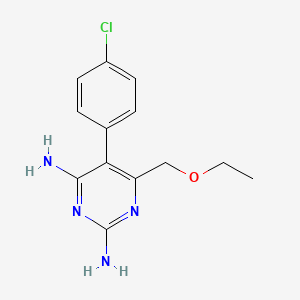
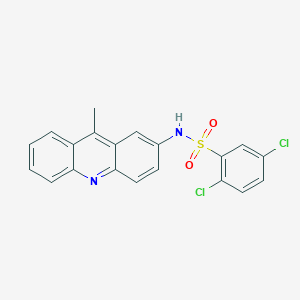

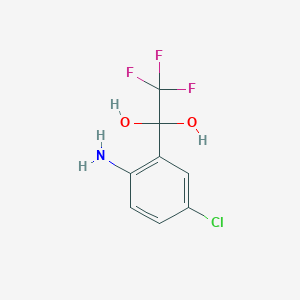
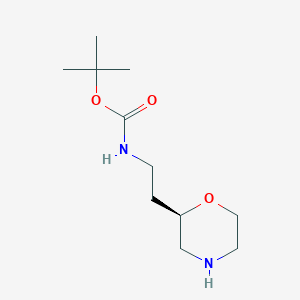
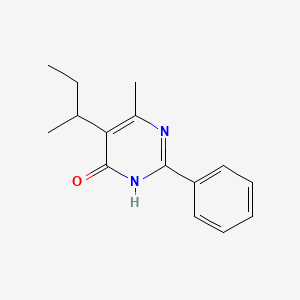
![[(1-Benzyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B12925456.png)
